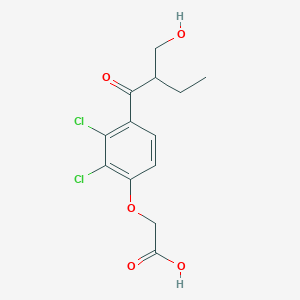

2-Desmethylene-2-chloromethyl Ethacrynic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Desmethylene-2-chloromethyl Ethacrynic Acid is a synthetic compound with the molecular formula C13H13Cl3O4 and a molecular weight of 339.60. It is an impurity of Ethacrynic Acid and is primarily used in proteomics research . The compound is characterized by its pale beige solid appearance and has a melting point of 124-126°C .

Métodos De Preparación

The synthetic routes for 2-Desmethylene-2-chloromethyl Ethacrynic Acid involve the chloromethylation of Ethacrynic Acid. The reaction conditions typically include the use of chloroform and methanol as solvents

Análisis De Reacciones Químicas

2-Desmethylene-2-chloromethyl Ethacrynic Acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The chloromethyl group in the compound can undergo substitution reactions with nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Desmethylene-2-chloromethyl Ethacrynic Acid is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and modifications. The compound’s unique structure allows it to interact with various proteins, making it valuable for research in chemistry, biology, and medicine. It is also used in the development of new therapeutic agents and in the study of biochemical pathways .

Mecanismo De Acción

The mechanism of action of 2-Desmethylene-2-chloromethyl Ethacrynic Acid involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparación Con Compuestos Similares

2-Desmethylene-2-chloromethyl Ethacrynic Acid is similar to other chloromethylated derivatives of Ethacrynic Acid. Some of the similar compounds include:

- 2-Chloromethyl Ethacrynic Acid

- 2,3-Dichloro-4-(2-chloromethyl)-1-oxobutylphenoxyacetic Acid

Compared to these compounds, this compound is unique due to the absence of a methylene group, which affects its reactivity and interaction with proteins .

Actividad Biológica

2-Desmethylene-2-chloromethyl ethacrynic acid (DCECA) is a derivative of ethacrynic acid, a well-known diuretic agent. This compound has garnered attention in recent years due to its potential biological activities, particularly in cancer research and other therapeutic applications. Understanding the biological activity of DCECA can provide insights into its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

DCECA is characterized by the following chemical structure:

- Chemical Formula : C11H10ClO3

- Molecular Weight : 232.65 g/mol

- CAS Number : 95772-54-6

The presence of the chloromethyl group and the ethacrynic backbone suggests that DCECA may exhibit unique pharmacological properties compared to its parent compound.

Anticancer Properties

Recent studies have highlighted DCECA's significant anticancer properties. Research indicates that DCECA can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer

- Prostate Cancer

- Lung Cancer

- Leukemia

The biological activity of DCECA is attributed to several mechanisms:

- Inhibition of Enzyme Activity : DCECA has been shown to inhibit glutathione S-transferase (GST), an enzyme involved in detoxification processes, thereby enhancing the sensitivity of cancer cells to chemotherapeutic agents .

- Induction of Apoptosis : Studies demonstrate that DCECA can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death .

- Disruption of Ion Channels : DCECA may affect calcium homeostasis by blocking L-type voltage-dependent calcium channels, which are crucial for cancer cell proliferation .

Antimicrobial Activity

DCECA also exhibits antimicrobial properties, potentially making it useful in treating infections. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, similar to other antibacterial agents.

Pharmacological Applications

DCECA's pharmacological profile suggests several potential applications:

- Diuretic Effects : Similar to ethacrynic acid, DCECA may possess diuretic properties, aiding in conditions such as edema and hypertension .

- Cancer Therapeutics : Due to its anticancer effects, DCECA is being explored as a candidate for drug repurposing in oncology .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in 2023 demonstrated that DCECA significantly inhibited the growth of pancreatic cancer cells with an IC50 value ranging from 6 to 223 μM, indicating its potency as an anticancer agent across various tumor types .

Case Study: Antimicrobial Activity

Another investigation revealed that DCECA exhibited effective antimicrobial activity against several bacterial strains, suggesting its potential use as an antibacterial agent in clinical settings.

Propiedades

IUPAC Name |

2-[2,3-dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O5/c1-2-7(5-16)13(19)8-3-4-9(12(15)11(8)14)20-6-10(17)18/h3-4,7,16H,2,5-6H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUOOKOWCATTNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575379 |

Source

|

| Record name | {2,3-Dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95772-54-6 |

Source

|

| Record name | {2,3-Dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.